molecular formula C26H27ClN2O4S B11661295 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11661295
M. Wt: 499.0 g/mol
InChI Key: FONIAOFJIKFUQL-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetamido group, and a cyclohepta[b]thiophene core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .

Scientific Research Applications

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA): This compound also contains a chlorophenoxy acetamido group but differs in its core structure.

    4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA): Similar in containing a chlorophenoxy acetamido group, but with a naphthyloxy substitution.

    4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA): Contains a chlorophenoxy acetamido group with a propanamido substitution

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-2-32-21-10-7-6-9-20(21)28-25(31)24-19-8-4-3-5-11-22(19)34-26(24)29-23(30)16-33-18-14-12-17(27)13-15-18/h6-7,9-10,12-15H,2-5,8,11,16H2,1H3,(H,28,31)(H,29,30)

InChI Key

FONIAOFJIKFUQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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